molecular formula C13H8FNO4 B6391585 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid CAS No. 1258622-81-9

3-(4-Carboxy-3-fluorophenyl)isonicotinic acid

Cat. No.: B6391585
CAS No.: 1258622-81-9
M. Wt: 261.20 g/mol
InChI Key: GYBWXAIEHDQPSD-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of isonicotinic acid, featuring a carboxyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated isonicotinic acid under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced compounds.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A structural isomer with the carboxyl group at the 4-position of the pyridine ring.

    Nicotinic acid: Another isomer with the carboxyl group at the 3-position.

    Picolinic acid: An isomer with the carboxyl group at the 2-position.

Uniqueness

3-(4-Carboxy-3-fluorophenyl)isonicotinic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased acidity and potential for specific interactions with biological targets, making it valuable for various applications .

Properties

IUPAC Name

3-(4-carboxy-3-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-5-7(1-2-9(11)13(18)19)10-6-15-4-3-8(10)12(16)17/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBWXAIEHDQPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687877
Record name 3-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-81-9
Record name 3-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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